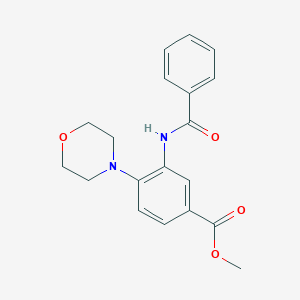
methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate, also known as MBB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of benzamide derivatives, which have been found to possess a wide range of biological activities.
Mécanisme D'action
The mechanism of action of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate involves its ability to inhibit the activity of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to the repression of gene expression. By inhibiting the activity of HDACs, methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate can increase the acetylation of histone proteins, which can lead to the activation of genes that are involved in various biological processes.
Biochemical and Physiological Effects:
methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been found to exhibit potent antitumor activity in various cancer cell lines. It has also been found to possess antiviral activity against several viruses, including herpes simplex virus type 1 (HSV-1). Additionally, methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in lab experiments is its potent inhibitory activity against HDACs, which makes it a valuable tool for studying the role of histone acetylation in various biological processes. However, one of the limitations of using methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several potential future directions for the study of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate. One area of interest is the development of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate-based drugs for the treatment of cancer and viral infections. Another area of interest is the study of the role of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in the regulation of gene expression and its potential applications in epigenetic therapy. Additionally, further research is needed to investigate the potential side effects and toxicity of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate in vivo.
Méthodes De Synthèse
The synthesis of methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate involves the reaction of 3-aminobenzoic acid with benzoyl chloride, followed by the addition of 4-morpholinecarboxylic acid and methyl iodide. The resulting product is then purified through recrystallization to obtain pure methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate.
Applications De Recherche Scientifique
Methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to possess a wide range of biological activities, including antitumor, antiviral, and anti-inflammatory properties. methyl 3-(benzoylamino)-4-(4-morpholinyl)benzoate has also been found to exhibit potent inhibitory activity against histone deacetylases (HDACs), which are enzymes that play a key role in the regulation of gene expression.
Propriétés
IUPAC Name |
methyl 3-benzamido-4-morpholin-4-ylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-19(23)15-7-8-17(21-9-11-25-12-10-21)16(13-15)20-18(22)14-5-3-2-4-6-14/h2-8,13H,9-12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQBKZFHDZNCGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2CCOCC2)NC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[3-(4-bromophenyl)acryloyl]amino}benzamide](/img/structure/B5841636.png)
![N-(3-chloro-4-methoxyphenyl)-3-[(4-methylphenyl)thio]propanamide](/img/structure/B5841648.png)
![3-(4-fluorophenyl)-N-[(4-morpholinylamino)carbonothioyl]acrylamide](/img/structure/B5841649.png)


![5H-indeno[1,2-b]pyridin-5-one 5H-indeno[1,2-b]pyridin-5-ylidenehydrazone](/img/structure/B5841665.png)
![N-[4-(1-cyanocyclopentyl)phenyl]-4-nitrobenzamide](/img/structure/B5841673.png)


![1-(4-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5841695.png)

![N-{[(3-chlorophenyl)amino]carbonothioyl}-3-methylbutanamide](/img/structure/B5841726.png)
![1-[2-(methylthio)phenyl]-1H-tetrazole-5-thiol](/img/structure/B5841733.png)
![{2-[(diphenylmethyl)thio]ethyl}dimethylamine hydrochloride](/img/structure/B5841745.png)